2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol
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Overview
Description
2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol is a fluorinated alcohol compound. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol with ethylene oxide. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of catalysts and specific temperature and pressure conditions can further enhance the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution can produce various ethers or esters.
Scientific Research Applications
2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of specialty coatings, lubricants, and as a wetting agent in various formulations.
Mechanism of Action
The mechanism by which 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol exerts its effects is primarily through its interaction with other molecules. Its fluorinated chain provides hydrophobic properties, while the hydroxyl group allows for hydrogen bonding. These interactions can influence the behavior of the compound in various environments, such as enhancing the stability of emulsions or modifying surface properties.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctanol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanol
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
Compared to similar compounds, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol offers a unique combination of hydrophobic and hydrophilic properties. This dual nature makes it particularly useful in applications requiring both water repellency and chemical reactivity.
Properties
CAS No. |
52550-44-4 |
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Molecular Formula |
C10H9F13O2 |
Molecular Weight |
408.16 g/mol |
IUPAC Name |
2-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)ethanol |
InChI |
InChI=1S/C10H9F13O2/c11-5(12,1-3-25-4-2-24)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h24H,1-4H2 |
InChI Key |
YAQLJWSYXRXTDO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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